Cyclohexyl(m-tolyl)methanamine hydrochloride
Overview
Description
Cyclohexyl(m-tolyl)methanamine hydrochloride, also known as cyclohexamine, is a synthetic chemical compound used in a variety of laboratory experiments and research applications. It is an important reagent in organic synthesis, with a wide range of applications in biochemistry and pharmacology. Cyclohexamine is a cyclic amine, and it is structurally related to the neurotransmitter dopamine. It has a wide range of biochemical and physiological effects, and it is used in a variety of laboratory experiments to study the effects of dopamine and other neurotransmitters.
Scientific Research Applications
Medicine: Antimicrobial Applications
Cyclohexyl(m-tolyl)methanamine hydrochloride shows promise in medical research due to its structural similarity to methenamine, a compound with known antibacterial properties . It could potentially be used in the development of new treatments for bladder infections and other microbial diseases.
Industry: Vulcanization Accelerator
In industrial applications, related compounds like cyclohexylamine are used as intermediates in the synthesis of vulcanization accelerators . Cyclohexyl(m-tolyl)methanamine hydrochloride could serve a similar role, enhancing the efficiency of rubber processing and improving the properties of the final product.
Material Science: Polymer Synthesis
Cyclohexyl(m-tolyl)methanamine hydrochloride could be utilized in material science for the synthesis of polymers. Its cyclohexyl group contributes to the rigidity and thermal stability of materials, making it a valuable monomer for creating high-performance plastics and resins .
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and processes .
Mode of Action
It is known that similar compounds interact with their targets, causing significant changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and these studies can provide some insight into the potential adme properties of cyclohexyl(m-tolyl)methanamine hydrochloride .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular levels .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as ph .
properties
IUPAC Name |
cyclohexyl-(3-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGXWHDPGXJTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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